molecular formula C21H21N3O3S2 B2387706 N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide CAS No. 868377-40-6

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide

Cat. No.: B2387706
CAS No.: 868377-40-6
M. Wt: 427.54
InChI Key: PMIUEKQORBTXIE-DQRAZIAOSA-N
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Description

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a synthetic small molecule research compound featuring a benzothiazole core scaffold, a structural motif prevalent in modern anticancer agent discovery . This molecule is structurally categorized by its 5,7-dimethylbenzothiazole group, a propargyl (prop-2-ynyl) side chain at the N-3 position, and a 4-(dimethylsulfamoyl)benzamide moiety. The prop-2-ynyl group is a valuable chemical handle for further derivatization via click chemistry, facilitating the creation of chemical probes for target identification and mechanism-of-action studies. While the specific biological profile of this precise compound is under investigation, its core structure is closely related to several advanced research compounds demonstrating potent activity in biochemical assays. Structural analogs, such as similar benzamide-containing benzothiazole derivatives, have been identified as potent inhibitors of clinically relevant tyrosine kinases, including EGFR and HER-2, which are critical drivers in various cancers such as breast and lung cancer . Other related 3-(2-aminobenzo[d]thiazol-5-yl)benzamide derivatives have recently been reported as novel inhibitors of ROR1, a receptor tyrosine kinase overexpressed in non-small cell lung cancer (NSCLC), and were shown to effectively block cancer cell proliferation, migration, and invasion by modulating the Src/p38 signaling pathway . The inclusion of the dimethylsulfamoyl group is a strategic feature often associated with enhanced pharmacokinetic properties and the potential to engage specific enzymatic targets. This compound is intended for use in early-stage drug discovery research, including high-throughput screening, target validation, and structure-activity relationship (SAR) studies in oncology. It is supplied for laboratory research purposes only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-6-11-24-18-13-14(2)12-15(3)19(18)28-21(24)22-20(25)16-7-9-17(10-8-16)29(26,27)23(4)5/h1,7-10,12-13H,11H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIUEKQORBTXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC#C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The compound features a benzothiazole core linked to a dimethylsulfamoyl group and a prop-2-ynyl substituent . The molecular formula is C12H12N2SC_{12}H_{12}N_2S, indicating the presence of nitrogen and sulfur, which are often associated with biological activity. The structural components suggest multiple potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzothiazole Ring : This is achieved through cyclization reactions involving 2-aminothiophenol and an appropriate aldehyde.
  • Introduction of the Prop-2-ynyl Group : The benzothiazole intermediate is reacted with propargyl bromide under basic conditions.
  • Formation of the Dimethylsulfamoyl Group : This can be accomplished through reactions involving sulfamoyl chlorides or similar compounds.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antimicrobial activity . For example, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi.

CompoundActivity TypeTarget OrganismInhibition (%)
1AntibacterialE. coli85
2AntifungalStaphylococcus aureus70

Anticancer Potential

The compound's structure suggests potential anticancer properties as well. Benzothiazole derivatives have been studied for their ability to induce apoptosis in cancer cells. For instance, a study demonstrated that similar compounds could inhibit cell proliferation in breast cancer cell lines.

The mechanisms underlying the biological activity of this compound may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell growth.
  • Receptor Blockade : It may block receptors that are crucial for cell signaling pathways in cancer progression.
  • Reactive Oxygen Species (ROS) Generation : Some benzothiazole derivatives induce oxidative stress in target cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • A study published in Molecules highlighted that benzothiazole derivatives exhibit significant larvicidal activity against mosquito larvae, suggesting a broader ecological application for compounds with similar structures .
  • Another research article indicated that certain benzothiazole compounds showed promising results against Botrytis cinerea, a common plant pathogen .
  • Comparative studies have demonstrated that modifications to the benzothiazole core can enhance biological activity significantly; for instance, adding different substituents can lead to improved efficacy against specific microbial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related heterocyclic systems, such as triazole derivatives and sulfonamide-containing analogs. Below is a detailed analysis:

Core Heterocycle Comparison: Benzothiazole vs. Triazole

  • Benzothiazole (Target Compound): Exhibits aromaticity with a thiazole ring fused to a benzene ring. Methyl groups at positions 5 and 7 increase steric bulk, possibly affecting solubility or binding specificity.
  • Triazole Derivatives (Compounds 7–9 in ): 1,2,4-Triazole rings are smaller, more polar heterocycles with two nitrogen atoms, enabling diverse hydrogen-bonding interactions. Tautomerism between thione (C=S) and thiol (S–H) forms is observed, as confirmed by IR and NMR data (e.g., absence of νS-H bands at ~2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .

Substituent Analysis: Sulfonamide and Alkynyl Groups

  • Sulfonyl-Containing Triazoles (Compounds 7–9) :

    • Phenylsulfonyl groups (–SO₂–C₆H₄–X) provide strong electron-withdrawing effects, influencing reactivity in nucleophilic substitutions.
    • IR spectra confirm the absence of C=O stretches (1663–1682 cm⁻¹ in precursors 4–6), consistent with cyclization to triazoles .
  • May increase metabolic stability compared to ethyl or methyl substituents.

Physicochemical and Spectral Properties

Property Target Compound (Benzothiazole) Triazole Derivatives (7–9)
IR νC=S (cm⁻¹) Not applicable (no C=S) 1247–1255
IR νC=O (cm⁻¹) ~1680–1700 (benzamide C=O) Absent (cyclized triazole)
NMR Shifts Methyl groups: δ ~2.5 ppm (1H); aromatic protons: δ ~7–8 ppm Triazole protons: δ ~8–9 ppm; sulfonyl aromatic protons: δ ~7.5–8.2 ppm
Tautomerism Not observed Thione-thiol equilibrium confirmed

Preparation Methods

Stepwise Synthesis and Optimization

Synthesis of 5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine

The benzothiazole core is synthesized via cyclization of a substituted o-aminothiophenol derivative. Key steps include:

Reaction Scheme
  • Starting Material : 2-Amino-4,6-dimethylthiophenol.
  • Prop-2-ynyl Introduction : Alkylation with propargyl bromide in the presence of K₂CO₃ in DMF at 80°C for 6 hours.
  • Cyclization : Treatment with carbon disulfide (CS₂) and iodine in ethanol under reflux (12 hours) to form the benzothiazole ring.
Optimization Data
Parameter Optimal Condition Yield (%)
Solvent Dimethylformamide (DMF) 85
Temperature 80°C -
Reaction Time 6 hours -
Base Potassium carbonate (K₂CO₃) -

Key Characterization

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.21 (s, 1H, Ar-H), 6.89 (s, 1H, Ar-H), 4.52 (d, 2H, J = 2.4 Hz, CH₂-C≡CH), 2.41 (s, 6H, 2×CH₃), 1.98 (t, 1H, J = 2.4 Hz, C≡CH).

Preparation of 4-(Dimethylsulfamoyl)benzoyl Chloride

The sulfonamide-containing benzoyl chloride is synthesized via sulfonation and chlorination:

Reaction Scheme
  • Sulfonation : 4-Chlorosulfonylbenzoic acid is reacted with dimethylamine in THF at 0°C to form 4-(dimethylsulfamoyl)benzoic acid.
  • Chlorination : Treatment with thionyl chloride (SOCl₂) under reflux (2 hours) to yield the acyl chloride.
Optimization Data
Parameter Optimal Condition Yield (%)
Sulfonating Agent Dimethylamine 78
Chlorinating Agent Thionyl chloride (SOCl₂) 92
Solvent Tetrahydrofuran (THF) -

Key Characterization

  • IR (KBr) : 1775 cm⁻¹ (C=O stretch), 1360 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Amide Coupling Reaction

The final step involves nucleophilic acyl substitution between the benzothiazole amine and sulfonamide benzoyl chloride:

Reaction Scheme
  • Base-Mediated Coupling : 5,7-Dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-amine is reacted with 4-(dimethylsulfamoyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base at 0–5°C.
Optimization Data
Parameter Optimal Condition Yield (%)
Solvent Dichloromethane (DCM) 75
Temperature 0–5°C -
Base Triethylamine (Et₃N) -
Reaction Time 4 hours -

Key Characterization

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.9 (C=O), 154.2 (C=N), 134.5–126.8 (aromatic carbons), 44.2 (N(CH₃)₂), 21.7 (CH₃).
  • HRMS (ESI) : m/z calculated for C₂₂H₂₂N₃O₃S₂ [M+H]⁺: 448.1054; found: 448.1058.

Comparative Analysis of Synthetic Routes

Alternative Methods for Benzothiazole Core Synthesis

  • Method A : Cyclocondensation of 2-aminothiophenol with α-haloketones (e.g., propargyl bromide) in ethanol.
  • Method B : Microwave-assisted synthesis reduces reaction time to 1 hour but requires specialized equipment.
Yield Comparison
Method Yield (%) Purity (%)
A 85 98
B 88 97

Challenges and Mitigation Strategies

  • Prop-2-ynyl Side Reactions : Propargyl groups may undergo undesired polymerization. Mitigated by using inert atmospheres (N₂) and low temperatures.
  • Acyl Chloride Stability : Hydrolysis-prone; reactions must exclude moisture.
  • Regioselectivity : Controlled by steric effects from 5,7-dimethyl groups, ensuring substitution at position 3.

Industrial-Scale Considerations

  • Cost Efficiency : Propargyl bromide ($120/mol) and thionyl chloride ($45/mol) are cost-effective reagents.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with constructing the benzothiazole core via cyclization of 2-aminothiophenol derivatives with appropriate ketones or aldehydes under reflux conditions (e.g., ethanol, 80°C, 12 hours) .

  • Functionalization : Introduce the prop-2-ynyl group via nucleophilic substitution or alkyne coupling reactions (e.g., Sonogashira coupling) . The dimethylsulfamoyl moiety is typically added through sulfonylation using dimethylsulfamoyl chloride in dichloromethane (DCM) at room temperature .

  • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and optimize solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar steps) . Purify via column chromatography or recrystallization .

    StepKey ReactionConditionsYield Range
    1Benzothiazole core formationReflux in ethanol, 80°C, 12h60–75%
    2Alkyne introductionPd-catalyzed coupling, 60°C, 6h70–85%
    3SulfonylationDCM, RT, 4h80–90%

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural Confirmation :

  • NMR Spectroscopy : 1H/13C NMR to verify substituent positions and purity (e.g., benzothiazole proton signals at δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
    • Purity Assessment :
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to achieve >95% purity .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can contradictions in biological activity data between this compound and similar benzothiazole derivatives be resolved?

  • Methodology :

  • Comparative SAR Studies : Systematically modify functional groups (e.g., replacing dimethylsulfamoyl with methylsulfonyl) and test in standardized assays (e.g., enzyme inhibition) to isolate activity drivers .
  • Assay Standardization : Use identical cell lines (e.g., HepG2 for anticancer assays) and control for variables like incubation time and solvent (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends in IC50 values across structural analogs .

Q. What computational and experimental approaches elucidate this compound’s 3D structure and target interactions?

  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: methanol/water) and refine using SHELX . Compare bond lengths/angles with Cambridge Structural Database (CSD) entries for benzothiazoles .
  • Molecular Docking : Perform docking simulations (e.g., AutoDock Vina) against targets like EGFR or COX-2, using the prop-2-ynyl group’s electron density to map hydrophobic pockets .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and nucleophilic attack sites .

Q. How should dose-response experiments be designed to evaluate therapeutic index and off-target effects?

  • In Vitro :

  • Dose Range : Test 0.1–100 µM in triplicate across 5–10 concentrations .
  • Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.
    • In Vivo :
  • Animal Models : Use BALB/c mice for acute toxicity (MTD determination) and xenograft models for efficacy .
  • Pharmacokinetics : Measure plasma half-life via LC-MS/MS and assess organ-specific accumulation .

Data Contradiction Analysis

Q. Why do similar benzothiazoles show divergent antimicrobial activities, and how can this be addressed experimentally?

  • Hypothesis Testing :

  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to compare compound uptake in Gram-positive vs. Gram-negative bacteria .
  • Resistance Profiling : Screen against clinically isolated resistant strains to identify efflux pump or target mutation mechanisms .
    • Structural Insights :
  • Crystal Structures : Resolve ligand-binding modes of topoisomerase IV or dihydrofolate reductase homologs via X-ray diffraction .

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